1,3-Dioxoisoindolin-2-yl cinnamate
Overview
Description
1,3-Dioxoisoindolin-2-yl cinnamate is a chemical compound that features a cinnamate ester linked to a 1,3-dioxoisoindolin-2-yl moiety. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The cinnamate group is known for its UV-absorbing properties, making derivatives of this compound useful in sunscreen formulations and other UV-protective applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxoisoindolin-2-yl cinnamate typically involves the esterification of cinnamic acid with 1,3-dioxoisoindolin-2-yl alcohol. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol or other reduced forms.
Substitution: The cinnamate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products depend on the nucleophile used but can include amides, thioesters, or other ester derivatives.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl cinnamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a UV-protective agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of sunscreens and other UV-protective materials.
Mechanism of Action
The mechanism of action of 1,3-dioxoisoindolin-2-yl cinnamate involves its ability to absorb UV radiation, thereby protecting underlying materials or biological tissues from UV-induced damage. The cinnamate group absorbs UV light and dissipates the energy as heat, preventing harmful UV rays from penetrating deeper layers.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindolin-2-yl benzoate: Similar structure but with a benzoate ester instead of a cinnamate ester.
1,3-Dioxoisoindolin-2-yl 4-methylbenzoate: Contains a methyl-substituted benzoate ester.
1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate: Contains a methoxy-substituted benzoate ester.
Uniqueness
1,3-Dioxoisoindolin-2-yl cinnamate is unique due to its cinnamate ester, which imparts UV-absorbing properties. This makes it particularly useful in applications requiring UV protection, such as sunscreens and UV-resistant coatings.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (E)-3-phenylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-11H/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBPSIPMHURWQQ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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